1,4,5,8-Tetraamino-2,6-bis(3-ethylphenoxy)anthracene-9,10-dione
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Overview
Description
1,4,5,8-Tetraamino-2,6-bis(3-ethylphenoxy)anthracene-9,10-dione is a complex organic compound with the molecular formula C₃₀H₂₈N₄O₄ and a molecular weight of 508.568 g/mol . This compound is known for its unique structure, which includes multiple amino and phenoxy groups attached to an anthracene-9,10-dione core. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-tetraamino-2,6-bis(3-ethylphenoxy)anthracene-9,10-dione typically involves multiple steps, starting with the preparation of the anthracene-9,10-dione core. This core is then functionalized with amino and phenoxy groups through a series of reactions. Common reagents used in these reactions include aniline derivatives, phenol derivatives, and various catalysts to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing side reactions. Purification steps such as recrystallization and chromatography are often employed to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
1,4,5,8-Tetraamino-2,6-bis(3-ethylphenoxy)anthracene-9,10-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthracene-9,10-dione core to its corresponding hydroquinone form.
Substitution: Amino and phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield quinone derivatives, while reduction reactions produce hydroquinone derivatives .
Scientific Research Applications
1,4,5,8-Tetraamino-2,6-bis(3-ethylphenoxy)anthracene-9,10-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1,4,5,8-tetraamino-2,6-bis(3-ethylphenoxy)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound’s amino and phenoxy groups enable it to form strong interactions with various biomolecules, potentially disrupting their normal function. This disruption can lead to the inhibition of key cellular processes, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,4,5,8-Tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione: Similar structure but with different phenoxy substituents.
Anthraquinone: A simpler compound with a similar anthracene-9,10-dione core but lacking amino and phenoxy groups.
2,3,5,6-Tetraamino-1,4-benzoquinone: Another compound with multiple amino groups but a different core structure.
Uniqueness
1,4,5,8-Tetraamino-2,6-bis(3-ethylphenoxy)anthracene-9,10-dione is unique due to its combination of amino and phenoxy groups attached to an anthracene-9,10-dione core. This unique structure imparts distinctive chemical and physical properties, making it valuable for various scientific research applications .
Properties
CAS No. |
88600-12-8 |
---|---|
Molecular Formula |
C30H28N4O4 |
Molecular Weight |
508.6 g/mol |
IUPAC Name |
1,4,5,8-tetraamino-2,6-bis(3-ethylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C30H28N4O4/c1-3-15-7-5-9-17(11-15)37-21-13-19(31)23-25(27(21)33)29(35)24-20(32)14-22(28(34)26(24)30(23)36)38-18-10-6-8-16(4-2)12-18/h5-14H,3-4,31-34H2,1-2H3 |
InChI Key |
VFLCFYWOKIVILZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=CC(=C4N)OC5=CC=CC(=C5)CC)N)N |
Origin of Product |
United States |
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